molecular formula C15H12FN3O5S B1675524 Luxabendazole CAS No. 90509-02-7

Luxabendazole

货号: B1675524
CAS 编号: 90509-02-7
分子量: 365.3 g/mol
InChI 键: ZVIDWFUBDDXAJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

卢沙苯达唑是一种苯并咪唑氨基甲酸酯类抗蠕虫剂。 在动物研究中,它已显示出对多种胃肠道线虫、吸虫和绦虫的有效性 。该化合物以其广谱活性及其在治疗各种寄生虫感染方面的潜在用途而闻名。

科学研究应用

卢沙苯达唑具有广泛的科学研究应用:

    化学: 它被用作模型化合物来研究苯并咪唑衍生物的合成和反应性。

    生物学: 卢沙苯达唑被用于研究抗蠕虫剂的作用机制。

    医学: 它正在被研究用于治疗人类和动物的寄生虫感染。

    工业: 卢沙苯达唑用于开发兽药和其他相关产品

作用机制

卢沙苯达唑通过与微管蛋白的秋水仙碱敏感位点结合发挥作用,抑制其聚合形成微管。 这种微管形成的破坏导致寄生虫肠道细胞的退行性改变,最终导致其固定和死亡 。分子靶标包括寄生虫细胞中的微管,所涉及的途径与抑制葡萄糖摄取和能量产生有关。

生化分析

Biochemical Properties

Luxabendazole interacts with various biomolecules in its role as an anthelmintic agent. It has been observed to cause a decrease in free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae . This suggests that this compound may interact with enzymes involved in glucose and glycogen metabolism. Additionally, this compound has been found to inhibit fumarate reductase activity , indicating its interaction with this enzyme.

Cellular Effects

This compound exerts effects on various types of cells and cellular processes. In muscle-stage Trichinella spiralis larvae, this compound treatment resulted in a decrease in free glucose and glycogen levels . This suggests that this compound influences cellular metabolism, particularly carbohydrate metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. One key mechanism is the inhibition of tubulin binding . This compound inhibits the binding of colchicine to tubulin, which is a competitive process with an inhibition constant (Ki) of 0.9×10−7 M . This suggests that this compound may exert its effects by disrupting microtubule dynamics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in muscle-stage Trichinella spiralis larvae, the biochemical changes produced by this compound were observed after in vivo treatment . These changes included a decrease in free glucose and glycogen levels, slight in vitro inhibition of fumarate reductase activity, and inhibition of colchicine-tubulin binding .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in sheep, the elimination of this compound was slow, with a mean half-life of 8.72 hours . The steady-state volume of distribution and distribution volume during the elimination phase were 3.18 and 3.10 L/kg, respectively .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been observed to decrease free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae , suggesting that it may interact with enzymes involved in glucose and glycogen metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues. In sheep, this compound was found to be moderately absorbed from the gastrointestinal tract, widely distributed into extravascular compartments, and cleared slowly .

准备方法

卢沙苯达唑是通过苯并咪唑化合物的反应合成的。. 工业生产方法可能有所不同,但通常涉及以下步骤:

    苯并咪唑环的形成: 这通常通过邻苯二胺与羧酸或其衍生物的缩合来实现。

    功能化: 引入氨基甲酸酯基团和其他官能团以增强其生物活性。

    纯化: 使用重结晶或色谱等技术对最终产物进行纯化,以获得纯形式的卢沙苯达唑。

化学反应分析

卢沙苯达唑会经历几种类型的化学反应,包括:

相似化合物的比较

卢沙苯达唑属于苯并咪唑类抗蠕虫剂家族,其中包括阿苯达唑、甲苯达唑、芬苯达唑和氟苯达唑等化合物 。与这些化合物相比,卢沙苯达唑已显示出类似的功效,但可能具有不同的药代动力学特性和活性范围。例如:

    阿苯达唑: 类似的广谱活性,但药代动力学不同。

    甲苯达唑: 对范围更窄的寄生虫有效。

    芬苯达唑: 常用于兽药,作用机制相似。

    氟苯达唑: 主要用于家禽和猪,具有抗蠕虫特性。

卢沙苯达唑的独特之处在于其特定的官能团及其排列,这有助于其独特的药理学特性。

属性

IUPAC Name

[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIDWFUBDDXAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238189
Record name Luxabendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90509-02-7
Record name Luxabendazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090509027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luxabendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUXABENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S1S00GV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2.8 ml of triethylamine are added dropwise, with stirring, to 2.07 g of methyl 5-hydroxybenzimidazole-2-carbamate and 1.94 g of 4-fluorobenzenesulfonyl chloride at about 10° C. The mixture is then stirred at room temperature for 2 h, 100 ml of 2N acetic acid are added while cooling, and the resulting precipitate is filtered off with suction, washed with water and dried. Melting point 236° C., decomposition, from dimethylformamide/methanol.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Luxabendazole
Reactant of Route 2
Reactant of Route 2
Luxabendazole
Reactant of Route 3
Reactant of Route 3
Luxabendazole
Reactant of Route 4
Reactant of Route 4
Luxabendazole
Reactant of Route 5
Reactant of Route 5
Luxabendazole
Reactant of Route 6
Reactant of Route 6
Luxabendazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。